PX-12 (CAS 141400-58-0), chemically known as 1-methylpropyl 2-imidazolyl disulfide, is a specific, irreversible small-molecule inhibitor of Thioredoxin-1 (Trx-1). Unlike broad-spectrum redox modulators, PX-12 functions by covalently thioalkylating the Cys73 residue located outside the conserved redox catalytic site of Trx-1. From a procurement and handling perspective, the compound presents as a solid powder that requires anhydrous DMSO or ethanol for stock solution preparation, achieving solubilities up to 100 mM. Its established stability profile at -20°C and its precise mechanism of action make it a standard reagent for isolating Trx-1 dependent pathways in oncology, hypoxia modeling, and antimicrobial research .
Procuring generic redox inhibitors or alternative thioredoxin system modulators, such as Auranofin, fundamentally alters experimental outcomes. Auranofin targets thioredoxin reductase (TrxR1) via selenol binding, which blocks the recycling of Trx-1 but does not neutralize pre-existing reduced Trx-1. In contrast, PX-12 irreversibly binds directly to Trx-1 itself. Substituting a TrxR1 inhibitor for PX-12 fails to isolate Trx-1 specific protein-protein interactions and downstream signaling events, leading to confounding variables in redox homeostasis and apoptosis assays. Furthermore, the irreversible covalent binding of PX-12 ensures sustained target engagement during prolonged cell culture, a feature not replicated by reversible in-class alternatives [1].
When procuring a thioredoxin system inhibitor for mechanistic assays, the locus of inhibition dictates workflow utility. PX-12 directly and irreversibly thioalkylates the Cys73 residue of Trx-1. In contrast, the common comparator Auranofin targets the upstream enzyme thioredoxin reductase (TrxR1). This mechanistic divergence means PX-12 is strictly required for experimental workflows aiming to neutralize Trx-1 directly, preventing the confounding upstream redox accumulation associated with TrxR1 inhibitors [1].
| Evidence Dimension | Enzymatic Target Locus |
| Target Compound Data | Direct Trx-1 inhibition (Cys73 covalent binding) |
| Comparator Or Baseline | Auranofin (TrxR1 selenol binding) |
| Quantified Difference | Distinct target localization within the same pathway |
| Conditions | Intracellular redox homeostasis models |
Procuring PX-12 is essential for researchers who must specifically isolate Trx-1 function rather than broadly inhibiting the upstream reductase recycling system.
For hypoxia modeling, PX-12 provides a distinct dosing advantage over broader chemotherapeutic agents. Quantitative assays show that PX-12 inhibits hypoxia-induced HIF-1a transcriptional activity with an IC50 of 11 nM. This is significantly lower than its generalized cellular proliferation IC50s (e.g., 1.9 uM in MCF-7 cells). This wide separation between targeted transcriptional inhibition and general cytotoxicity allows researchers to procure PX-12 for low-dose applications without inducing generalized cytotoxic artifacts .
| Evidence Dimension | HIF-1a Transcriptional Activity IC50 |
| Target Compound Data | 11 nM |
| Comparator Or Baseline | General cell proliferation IC50 (1.9 - 2.9 uM) |
| Quantified Difference | >170-fold higher sensitivity for HIF-1a transcriptional inhibition vs. general cytotoxicity |
| Conditions | Hypoxia-induced in vitro models |
Buyers sourcing inhibitors for HIF-1a pathway analysis can utilize PX-12 at nanomolar concentrations, minimizing off-target toxicity in sensitive cell lines.
Proper procurement and handling of PX-12 requires strict adherence to solvent protocols to maintain assay reproducibility. PX-12 achieves a solubility of up to 100 mM (≥44.7 mg/mL) in anhydrous DMSO and 50 mg/mL in ethanol. However, it is highly sensitive to moisture; utilizing hygroscopic, moisture-contaminated DMSO significantly reduces solubility and leads to precipitation. Procurement workflows must pair PX-12 with fresh, anhydrous solvents to ensure consistent dosing .
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | ≥44.7 mg/mL in anhydrous DMSO |
| Comparator Or Baseline | Moisture-contaminated DMSO or aqueous buffers (~1 mg/mL) |
| Quantified Difference | >40-fold reduction in solubility in aqueous or moisture-rich environments |
| Conditions | Stock solution preparation at room temperature |
Technical buyers must ensure the concurrent procurement of anhydrous DMSO or ethanol, as standard benchtop DMSO will compromise PX-12 solubility and assay integrity.
Because PX-12 irreversibly binds to the Cys73 residue of Trx-1 rather than upstream reductases, it is an exact structural match for assays designed to validate direct Trx-1 protein-protein interactions. It is prioritized over Auranofin when researchers need to decouple Trx-1 specific signaling from generalized thioredoxin reductase activity [1].
Leveraging its 11 nM IC50 for inhibiting hypoxia-induced HIF-1a transcriptional activity, PX-12 is a targeted option for tumor microenvironment and angiogenesis models. It allows researchers to suppress HIF-1a at nanomolar doses, avoiding the confounding micromolar cytotoxicity seen with broader agents .
PX-12 is increasingly procured for broad-spectrum antimicrobial and antiviral screening libraries. Its established ability to target the thioredoxin system of bacterial pathogens and inhibit viral proteases makes it a baseline compound for infectious disease drug discovery workflows .
Irritant